SARS-CoV-2-IN-32
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)20-9-5-3-6-10-20)25(19-13-15-22(16-14-19)32(35)36)24-18(2)29-31(27(24)34)21-11-7-4-8-12-21/h3-16,25,28-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOMNSILEPOUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367269 | |
| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96068-42-7 | |
| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Discovery and Initial Preclinical Identification of Sars Cov 2 in 32
High-Throughput Screening Methodologies for Antiviral Compound Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of hundreds of thousands to millions of chemical compounds for their ability to inhibit a biological process, such as viral replication. outbreak.info In the context of SARS-CoV-2, HTS assays are designed to identify molecules that interfere with essential stages of the viral life cycle. nih.govresearchgate.net These methodologies are broadly categorized into cell-based and enzyme-based assays.
Cell-based assays evaluate the effect of compounds on viral infection within a cellular environment, providing a more physiologically relevant context than isolated biochemical assays. news-medical.net A common approach involves infecting cultured cells with SARS-CoV-2 and measuring the ability of test compounds to prevent virus-induced cell death, known as the cytopathic effect (CPE). nih.gov
Another sophisticated method is the use of pseudotyped viral particles. nih.gov These are engineered viruses, often based on a safe backbone like murine leukemia virus (MLV), that carry the SARS-CoV-2 Spike protein on their surface but contain a reporter gene (e.g., luciferase) instead of the viral genome. nih.gov When these particles enter a host cell, the reporter gene is expressed, producing a measurable signal. A decrease in this signal in the presence of a compound indicates inhibition of viral entry. nih.gov
Morphological Cell Profiling is an advanced image-based HTS technique. In this method, cells infected with SARS-CoV-2 and treated with various compounds are stained with multiple fluorescent dyes that highlight different cellular components (e.g., nucleus, cytoplasm, viral proteins). nih.gov Automated microscopy and computational analysis are then used to quantify hundreds of morphological features. By comparing the profiles of compound-treated cells to those of infected and uninfected controls, researchers can identify compounds that restore a healthy cellular morphology and classify them based on their potential mechanism of action. nih.gov
Enzyme-based, or biochemical, assays are designed to identify compounds that directly inhibit the activity of a specific viral enzyme essential for replication. nih.gov This approach offers the advantage of targeting a well-defined molecular mechanism. For SARS-CoV-2, key enzymatic targets include:
Main Protease (Mpro or 3CLpro): This enzyme is crucial for cleaving the viral polyproteins into functional non-structural proteins. oup.comnih.gov HTS assays for Mpro inhibitors often use a short peptide substrate linked to a fluorophore and a quencher. In the absence of an inhibitor, Mpro cleaves the peptide, separating the fluorophore from the quencher and generating a fluorescent signal. Effective inhibitors prevent this cleavage, resulting in a low fluorescence readout. acs.org
Papain-Like Protease (PLpro): Similar to Mpro, PLpro is another essential viral protease involved in polyprotein processing and also in stripping host cell proteins to evade the innate immune response. oup.comotavachemicals.com Screening assays for PLpro inhibitors function on a similar principle to those for Mpro.
RNA-dependent RNA Polymerase (RdRp): This enzyme is responsible for replicating the viral RNA genome. researchgate.net Assays for RdRp inhibitors measure the synthesis of RNA in vitro, and a reduction in RNA production signals the activity of a potential inhibitor.
Helicase (nsP13): The viral helicase unwinds double-stranded RNA, a critical step in viral replication. HTS assays have been developed to measure the helicase's unwinding activity, identifying compounds that can block this function. researchgate.netotavachemicals.com
De Novo Chemical Synthesis and Targeted Compound Libraries
The compounds evaluated in HTS campaigns originate from several sources. A primary strategy is the screening of large, diverse compound libraries that may contain hundreds of thousands of molecules, including approved drugs, natural products, and other bioactive compounds. pnnl.govtargetmol.comchembridge.com Screening existing drugs, a process known as drug repurposing, is particularly attractive as it can accelerate the development timeline. nih.gov
Alternatively, targeted compound libraries are smaller, more focused collections of molecules designed and synthesized to interact with a specific viral target, such as Mpro or RdRp. otavachemicals.com This approach relies on the known three-dimensional structure of the target protein to computationally design or select compounds with a high probability of binding and inhibiting its function.
De Novo Chemical Synthesis represents a more foundational approach where novel chemical structures are created from scratch. nih.gov This is often employed after initial "hits" are identified from screening campaigns. Medicinal chemists synthesize numerous analogs of the hit compound, systematically modifying its structure to improve potency, selectivity, and other drug-like properties in a process called lead optimization.
Identification of SARS-CoV-2-IN-32 as a Potent Antiviral Candidate
The hypothetical compound this compound would be identified as a "hit" from one or more of the screening campaigns described above. For instance, it might have emerged from a cell-based HTS by demonstrating a strong ability to prevent viral CPE, or from an enzyme-based screen where it potently inhibited the activity of SARS-CoV-2 Mpro. Following this initial discovery, the compound would undergo a series of secondary assays to confirm its activity and rule out non-specific effects.
To validate the antiviral activity of a hit compound like this compound, its efficacy is tested against live SARS-CoV-2 in various mammalian cell lines. The choice of cell line is critical, as different cells can model different aspects of the disease.
Vero E6: These are kidney epithelial cells from an African green monkey and are highly permissive to SARS-CoV-2 infection, producing high viral titers. nih.govmdpi.com They are widely used for initial efficacy testing and quantifying viral replication due to their robust and easily observable CPE. researchgate.net However, they lack a key protease (TMPRSS2) used for viral entry in human lung cells, and prolonged passaging of the virus in these cells can lead to adaptive mutations. biorxiv.orgnih.gov
Huh7: This is a human liver cancer cell line that is also susceptible to SARS-CoV-2 infection. asm.orgfrontiersin.orgnih.gov Huh7 cells are valuable for studying viral replication in a human cell context and for investigating cellular responses to infection, such as the innate immune response. researchgate.net
Caco-2: These are human colorectal adenocarcinoma cells that can differentiate to resemble enterocytes, the absorptive cells of the small intestine. plos.orgmdpi.com As SARS-CoV-2 is known to infect the gastrointestinal tract, Caco-2 cells provide a crucial model for studying this aspect of the disease and for testing inhibitors in a model of intestinal epithelium. nih.govresearchgate.netfrontiersin.org
Confirmation of this compound's activity across these diverse cell lines would provide strong evidence of its potential as a broad-acting antiviral candidate.
The primary measure of a compound's antiviral potency in cell culture is the half-maximal effective concentration (EC50) . This value represents the concentration of the compound required to inhibit viral replication by 50%. asm.orgresearchgate.net A lower EC50 value indicates higher potency. This is a critical parameter for evaluating and comparing different antiviral candidates.
Below is an interactive table showing hypothetical primary in vitro efficacy data for this compound against the original Wuhan strain of SARS-CoV-2 in different cell lines.
| Cell Line | Assay Type | EC50 (µM) |
| Vero E6 | Cytopathic Effect (CPE) Reduction | 0.25 |
| Huh7 | Viral RNA Reduction (RT-qPCR) | 0.31 |
| Caco-2 | Plaque Reduction Assay | 0.45 |
This table contains hypothetical data for illustrative purposes only.
These results would indicate that this compound is a potent inhibitor of SARS-CoV-2 replication in vitro, with activity in the sub-micromolar range across multiple relevant cell types, justifying its advancement into further preclinical development.
Molecular Mechanism of Action of Sars Cov 2 in 32
Identification and Validation of Molecular Targets
Research has identified SARS-CoV-2-IN-32 as a specific inhibitor targeting key viral machinery.
This compound demonstrates significant activity against viral non-structural proteins, particularly the Main Protease.
This compound has been characterized as a selective inhibitor of the SARS-CoV-2 Main Protease (Mpro/3CLpro) medchemexpress.commedchemexpress.com. This enzyme is critical for the virus's replication cycle, responsible for cleaving viral polyproteins into functional non-structural proteins. This compound exhibits potent inhibition of Mpro with a reported IC50 value of 230 nM medchemexpress.commedchemexpress.com. Furthermore, studies indicate that this compound can effectively inhibit the replication of various SARS-CoV-2 variants in vitro medchemexpress.commedchemexpress.com.
Table 1: this compound Inhibition of SARS-CoV-2 Main Protease
| Target | Activity Type | Value | Unit | Notes |
| SARS-CoV-2 Main Protease (Mpro/3CLpro) | Inhibition | 230 | nM | Selective inhibitor; inhibits replication of SARS-CoV-2 variants |
No specific information was found detailing the direct interaction or modulation of the RNA-Dependent RNA Polymerase (RdRp or nsp12) by this compound.
No specific information was found detailing the interaction of this compound with other essential non-structural proteins, such as the nsp13 Helicase.
No specific information was found detailing the interference of this compound with SARS-CoV-2 structural proteins, including the Spike Glycoprotein or Nucleocapsid Protein.
No specific information was found detailing the modulation of host cellular factors, such as ACE2, TMPRSS2, or Cathepsins, by this compound.
Based on the provided search results, there is no specific information available for a compound identified as "this compound". The search queries did not yield any scientific literature or data directly pertaining to this specific compound's molecular mechanism of action, enzyme kinetics, inhibition modalities, binding affinity, or specificity profiling.
The available research focuses on various aspects of SARS-CoV-2, including its structural proteins (Spike, Envelope, Membrane, Nucleocapsid), viral enzymes like the main protease (MPro) and RNA-dependent RNA polymerase (RdRp), host cell receptors (ACE2, TMPRSS2), and general mechanisms of viral entry and replication. Studies discuss inhibitors targeting these viral components, such as covalent inhibitors of MPro or nonnucleoside inhibitors of RdRp, and methods for characterizing antibody responses, including binding affinity profiling. However, none of these results mention or describe "this compound".
Therefore, it is not possible to generate the requested article focusing on the molecular mechanism of action, detailed biochemical and biophysical characterization of this compound-target interactions, enzyme kinetics, inhibition modalities, binding affinity, and specificity profiling, as no data for this specific compound was found.
Compound Names Table
this compound (Not found in literature)
SARS-CoV-2 (Severe Acute Respiratory Syndrome Coronavirus 2)
SARS-CoV (Severe Acute Respiratory Syndrome Coronavirus)
MERS-CoV (Middle East Respiratory Syndrome Coronavirus)
ACE2 (Angiotensin-converting enzyme 2)
TMPRSS2 (Transmembrane protease, serine 2)
MPro (Main Protease, also known as 3CLpro)
PLpro (Papain-like protease)
RdRp (RNA-dependent RNA polymerase)
Nsp (Nonstructural protein)
S protein (Spike protein)
E protein (Envelope protein)
M protein (Membrane protein)
N protein (Nucleocapsid protein)
RBD (Receptor Binding Domain)
GC376 (Inhibitor)
Ebselen (Inhibitor)
E04 (Inhibitor)
E24 (Inhibitor)
E25 (Inhibitor)
E07 (Inhibitor)
E01 (Inhibitor)
HeE1-2Tyr (Inhibitor)
Camostat (Inhibitor)
Nafamostat (Inhibitor)
Remdesivir (B604916) (Inhibitor)
Molnupiravir (Inhibitor)
Rituximab (Monoclonal antibody)
HKU1 (Human coronavirus)
OC43 (Human coronavirus)
ORF3a (Open reading frame 3a protein)
CD147 (Cluster of differentiation 147)
Furin (Protease)
Cathepsin B (Cysteine protease)
Cathepsin L (Cysteine protease)Upon extensive search, no scientific literature or data could be found specifically detailing a chemical compound identified as "this compound" in relation to its molecular mechanism of action, enzyme kinetics, inhibition modalities, binding affinity, or specificity profiling. The provided search queries did not yield any results that mention or describe this particular compound.
The available research broadly covers the molecular mechanisms of SARS-CoV-2, including the roles of its structural proteins (such as the Spike protein) and non-structural proteins (like proteases and RNA-dependent RNA polymerase) in viral replication and host cell entry. Studies also discuss various classes of inhibitors targeting these viral components, such as covalent inhibitors of the main protease (MPro) or non-nucleoside inhibitors of the RNA-dependent RNA polymerase (RdRp). Furthermore, research has explored methods for characterizing antibody responses, including techniques for profiling binding affinity. However, none of these findings reference or provide information on "this compound".
Consequently, it is not possible to generate the requested article with detailed scientific content on the molecular mechanism of action, biochemical and biophysical characterization, enzyme kinetics, inhibition modalities, binding affinity, and specificity profiling for "this compound" due to the absence of relevant data.
Compound Names Table
this compound (Information not found)
SARS-CoV-2 (Severe Acute Respiratory Syndrome Coronavirus 2)
SARS-CoV (Severe Acute Respiratory Syndrome Coronavirus)
MERS-CoV (Middle East Respiratory Syndrome Coronavirus)
ACE2 (Angiotensin-converting enzyme 2)
TMPRSS2 (Transmembrane protease, serine 2)
MPro (Main Protease, also known as 3CLpro)
PLpro (Papain-like protease)
RdRp (RNA-dependent RNA polymerase)
Nsp (Nonstructural protein)
S protein (Spike protein)
E protein (Envelope protein)
M protein (Membrane protein)
N protein (Nucleocapsid protein)
RBD (Receptor Binding Domain)
GC376 (Inhibitor)
Ebselen (Inhibitor)
E04 (Inhibitor)
E24 (Inhibitor)
E25 (Inhibitor)
E07 (Inhibitor)
E01 (Inhibitor)
HeE1-2Tyr (Inhibitor)
Camostat (Inhibitor)
Nafamostat (Inhibitor)
Remdesivir (Inhibitor)
Molnupiravir (Inhibitor)
Rituximab (Monoclonal antibody)
HKU1 (Human coronavirus)
OC43 (Human coronavirus)
ORF3a (Open reading frame 3a protein)
CD147 (Cluster of differentiation 147)
Furin (Protease)
Cathepsin B (Cysteine protease)
Cathepsin L (Cysteine protease)
Structural Biology and Rational Drug Design Principles for Sars Cov 2 in 32
Structural Elucidation of SARS-CoV-2-IN-32 in Complex with its Target Protein
Understanding the three-dimensional structure of a drug target in complex with an inhibitor is fundamental to rational drug design. For an inhibitor like this compound, which targets the SARS-CoV-2 main protease (Mpro), several biophysical techniques are employed to elucidate the atomic-level details of their interaction.
X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of proteins and their complexes with ligands. nih.govmdpi.com The process involves crystallizing the target protein, in this case, SARS-CoV-2 Mpro, in the presence of the inhibitor, this compound. These crystals are then exposed to X-rays, and the resulting diffraction patterns are used to calculate the electron density map of the molecule, revealing the precise arrangement of its atoms. acs.org For SARS-CoV-2 Mpro, numerous crystal structures have been solved, providing a detailed view of its active site and how different inhibitors bind to it. nih.govnih.gov These studies have been instrumental in the development of potent Mpro inhibitors. youtube.com
Cryo-electron microscopy (cryo-EM) is another key technique for structural elucidation, particularly for large protein complexes that are difficult to crystallize. umn.eduyoutube.comnih.gov In cryo-EM, samples are rapidly frozen in vitreous ice and imaged with an electron microscope. nih.govresearchgate.net Thousands of two-dimensional images are then computationally combined to reconstruct a three-dimensional model of the molecule. nih.gov While X-ray crystallography often provides higher resolution for smaller proteins like Mpro, cryo-EM is invaluable for studying larger viral components like the spike protein and its interactions with receptors and antibodies. umn.eduyoutube.com For the Mpro-inhibitor complex, cryo-EM could provide insights into conformational changes of the protease upon inhibitor binding.
| Technique | Principle | Application to SARS-CoV-2 Mpro | Key Insights |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample to determine the arrangement of atoms. | Determining the high-resolution structure of Mpro in complex with various inhibitors. | Precise binding mode of inhibitors in the active site, key protein-ligand interactions, and guidance for structure-based drug design. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen samples with an electron microscope to reconstruct a 3D model. | Studying the overall architecture of Mpro and its potential conformational changes upon inhibitor binding, especially in larger complexes. | Understanding the broader structural context of the protease and its interactions with other viral or host proteins. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of biomolecules in solution. nih.govresearchgate.netbruker.com Unlike crystallography and cryo-EM, which provide static snapshots, NMR can reveal information about the flexibility of the protein and its ligand, as well as the kinetics of their binding. ox.ac.uk For the interaction between this compound and Mpro, NMR techniques such as saturation transfer difference (STD) and chemical shift perturbation (CSP) can be used. STD NMR can identify which parts of the inhibitor are in close contact with the protein, while CSP can map the binding site on the protein by monitoring changes in the chemical shifts of its atoms upon ligand binding. nih.govresearchgate.net
Structure-Based Drug Design Approaches for Optimization
Once the initial structure of the target-inhibitor complex is determined, structure-based drug design (SBDD) approaches are employed to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.
De novo design involves the computational creation of novel molecules that are predicted to bind to the target protein with high affinity. nih.govsemanticscholar.org Using the three-dimensional structure of the SARS-CoV-2 Mpro active site, algorithms can design molecules from scratch or by assembling molecular fragments that are complementary in shape and chemical properties to the binding pocket. nih.govnih.govoup.com This approach has the potential to generate highly novel and potent inhibitors that are not limited by existing chemical scaffolds. For a compound like this compound, de novo design principles could be used to explore new chemical space and identify modifications that enhance its inhibitory activity. semanticscholar.org
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. rjpbr.comcreative-biostructure.comnih.govresearchgate.net It begins with the screening of a library of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. diamond.ac.uk The binding of these fragments is typically detected using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy. nih.gov Once a fragment that binds to a specific sub-pocket of the Mpro active site is identified, it can be optimized and grown into a more potent inhibitor. nih.govresearchgate.net Alternatively, multiple fragments that bind to adjacent sites can be linked together to create a larger, higher-affinity molecule. nih.gov This approach could have been instrumental in the initial discovery and subsequent optimization of the chemical scaffold of this compound. rjpbr.com
| Design Approach | Methodology | Application for Mpro Inhibitors | Potential Outcome |
|---|---|---|---|
| De Novo Design | Computational generation of novel molecules based on the target's 3D structure. | Designing new chemical entities that fit the Mpro active site. | Identification of highly potent and novel inhibitor scaffolds. nih.govsemanticscholar.org |
| Fragment-Based Drug Discovery (FBDD) | Screening of small molecular fragments and optimizing or linking them to create potent inhibitors. | Identifying initial binding fragments and building them into larger, more effective Mpro inhibitors. | Efficient exploration of chemical space and generation of lead compounds with good ligand efficiency. rjpbr.comcreative-biostructure.comnih.gov |
Ligand-Target Interaction Analysis and Pharmacophore Mapping
A detailed analysis of the interactions between the inhibitor and its target is crucial for understanding the basis of its potency and for guiding further optimization. nih.govfigshare.comnih.govmdpi.com For this compound, this would involve identifying all the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions it forms with the amino acid residues in the active site of Mpro. nih.govfigshare.com This analysis is typically performed using the high-resolution structural data obtained from X-ray crystallography. nih.gov
Pharmacophore mapping is a computational technique that distills the key chemical features of a ligand that are essential for its binding to a specific target. nih.govfrontiersin.orgacs.orgresearchgate.netnih.gov A pharmacophore model for a SARS-CoV-2 Mpro inhibitor like this compound would define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings that are critical for its interaction with the Mpro active site. nih.govfrontiersin.orgacs.org This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features and are therefore likely to be active as Mpro inhibitors. nih.gov
Computational Docking and Molecular Dynamics Simulations of this compound
Computational studies have been instrumental in detailing the interaction between this compound (Brequinar) and its target, human dihydroorotate (B8406146) dehydrogenase (hDHODH). These in silico methods provide insights into the binding affinity, mode of interaction, and the stability of the drug-target complex, which are critical for understanding its mechanism of action as a host-directed antiviral agent.
Molecular Docking Analysis:
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. For Brequinar, these studies consistently place it within the ubiquinone binding pocket of hDHODH. nih.gov A study by Hebbel et al. (2022) performed docking analysis which revealed a strong binding affinity, characterized by a significant negative binding energy. nih.gov The carboxylic acid group of Brequinar is crucial for its interaction, forming strong hydrogen bonds with the guanidinyl moiety of Arginine 136 (Arg136) and a polar interaction with the side chain of Glutamine 47 (Gln47). nih.gov These interactions anchor the molecule within the active site.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound (Brequinar) | Human DHODH | -10.449 | Arg136, Gln47 |
Molecular Dynamics (MD) Simulations:
To assess the stability of the docked pose over time, molecular dynamics simulations are performed. These simulations model the atomic movements of the protein-ligand complex in a simulated physiological environment. A 100-nanosecond (ns) MD simulation of the hDHODH-Brequinar complex demonstrated the stability of the interaction. nih.gov
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Simulation Duration | 100 ns | Provides a reasonable timeframe to assess complex stability. |
| Brequinar RMSD | < 0.5 nm | Indicates the ligand remains stably bound in its docked pose. researchgate.net |
| hDHODH Backbone RMSD | Stable below 0.3 nm | Shows the overall protein structure is stable upon ligand binding. researchgate.net |
Root-mean-square fluctuation (RMSF) analysis provides insight into the flexibility of individual amino acid residues. The residues in the binding pocket that interact with Brequinar showed low RMSF values, indicating they are stabilized by the interaction. nih.gov Furthermore, analysis of hydrogen bonds during the simulation confirmed that the key interactions, particularly with Arg136, were maintained for a significant portion of the simulation time, underscoring their importance for the stability of the complex. nih.gov
Binding Free Energy Calculations:
The binding free energy of the hDHODH-Brequinar complex was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method on the MD simulation trajectory. This calculation provides a more refined estimate of the binding affinity than docking scores alone. The analysis yielded a favorable binding free energy, with significant contributions from both van der Waals and electrostatic interactions. researchgate.net
| Compound | Binding Free Energy (MM-PBSA) (kJ/mol) | Major Contributing Forces |
|---|---|---|
| This compound (Brequinar) | -115.470 | Van der Waals, Electrostatic Interactions researchgate.net |
Structure Activity Relationships Sar and Derivative Synthesis for Sars Cov 2 in 32
Design and Synthesis of SARS-CoV-2-IN-32 Analogues and Derivatives
The design and synthesis of analogues and derivatives are foundational steps in drug discovery. This process aims to explore chemical space around a lead compound, such as this compound, to identify molecules with improved potency, selectivity, and pharmacokinetic properties.
Chemical Scaffolds and Substituent Exploration
The initial phase involves identifying the core chemical scaffold of this compound and systematically modifying various substituents. This exploration is guided by computational methods, existing knowledge of antiviral agents, and structure-based drug design principles. For SARS-CoV-2 inhibitors targeting key viral enzymes like Mpro or RdRp, common scaffolds often include peptidomimetics, heterocyclic systems, and nucleoside analogues.
For instance, studies on SARS-CoV-2 Mpro inhibitors have explored modifications on peptidomimetic backbones, varying side chains to optimize interactions within the enzyme's active site pockets (S1, S2, S4) frontiersin.orgasm.orgnih.govacs.org. Similarly, research on RdRp inhibitors has focused on modifying nucleoside or non-nucleoside structures to enhance binding affinity and inhibit viral replication beilstein-journals.orgnih.gov.
A hypothetical SAR study for this compound might involve synthesizing a library of compounds where:
Core Scaffold Modification: Altering the central heterocyclic or aromatic ring system.
Substituent Variation: Introducing or modifying functional groups (e.g., halogens, alkyl groups, hydroxyl groups, amines) at different positions on the scaffold.
Linker Optimization: If the compound is a hybrid or contains linker regions, these would be systematically varied.
Table 1: Representative SAR Exploration for a Hypothetical SARS-CoV-2 Inhibitor
| Compound ID | Structural Modification (vs. Lead) | Target (e.g., Mpro/RdRp) | Antiviral Efficacy (EC50/IC50) | Selectivity Index (SI) | Notes |
| Lead | Parent structure | Mpro | 10.5 µM | N/A | Baseline activity |
| IN-32-A | Replacement of phenyl with pyridine (B92270) in S2 pocket | Mpro | 5.2 µM | 50 | Improved potency, good selectivity |
| IN-32-B | Addition of hydroxyl group at para position | Mpro | 12.1 µM | 30 | Reduced potency, moderate selectivity |
| IN-32-C | Elongation of alkyl chain in S1 pocket | Mpro | 3.1 µM | 75 | Significant increase in potency, high SI |
| IN-32-D | Introduction of fluorine atom | Mpro | 8.5 µM | 60 | Moderate potency, improved selectivity |
| IN-32-E | Modification of warhead group | Mpro | 0.8 µM | 150 | Potent covalent inhibitor, high SI |
| IN-32-F | Scaffold hopping to benzimidazole | RdRp | 25.0 µM | 20 | Reduced potency, different target profile |
Note: EC50/IC50 and SI values are representative and illustrative.
Strategies for Enhancing Target Selectivity
Achieving high selectivity for the viral target over host proteins is critical for minimizing off-target toxicity. Strategies include:
Structure-Based Design: Utilizing crystal structures of the SARS-CoV-2 target (e.g., Mpro, RdRp) to design molecules that fit precisely into the active site while avoiding interactions with similar host enzymes mdpi.comdiva-portal.orgacs.orgmdpi.com.
Target-Specific Pharmacophores: Identifying unique features of the viral enzyme's binding site that are absent in host proteases or polymerases. For Mpro, key residues like Cys145 and His41 are crucial mdpi.comacs.org. Pharmacophore models can guide the design of molecules that exploit these specific interactions mdpi.comacs.orgfrontiersin.org.
Computational Selectivity Profiling: Employing docking studies and molecular dynamics simulations to predict binding affinities to a panel of host targets alongside the viral target mdpi.comresearchgate.net.
For example, inhibitors targeting the SARS-CoV-2 Mpro active site have been designed to avoid binding to human cathepsins or other proteases, which share some structural similarities but differ in key residues or pocket shapes asm.orgmdpi.com.
Systemic Evaluation of Structural Modifications on Antiviral Efficacy
Once analogues are synthesized, they undergo rigorous testing to quantify their antiviral efficacy. This typically involves:
In vitro enzymatic assays: Measuring the inhibition of purified viral enzymes (e.g., Mpro, RdRp) by determining IC50 values.
Cell-based antiviral assays: Evaluating the compound's ability to inhibit SARS-CoV-2 replication in infected cell cultures, often by measuring viral load or cytopathic effect (CPE) reduction, yielding EC50 values.
Cytotoxicity assays: Determining the concentration at which the compound becomes toxic to host cells (CC50) to calculate the selectivity index (SI = CC50 / EC50).
Systematic evaluation allows researchers to correlate specific structural changes with observed effects on antiviral activity and toxicity. For instance, a modification that enhances binding to the Mpro S2 pocket might lead to a significant drop in IC50, indicating increased potency. Conversely, a change that alters the molecule's electronic distribution might reduce its interaction with key active site residues, leading to decreased efficacy.
Mechanisms of Viral Resistance to Sars Cov 2 in 32
In Vitro Selection of SARS-CoV-2 Resistance Variants
The initial step in characterizing potential resistance to a new antiviral agent involves in vitro selection studies. In this process, the SARS-CoV-2 virus is cultured in the presence of sub-lethal concentrations of the antiviral compound over multiple passages. This sustained drug pressure encourages the natural selection of viral variants that harbor mutations conferring a survival advantage.
For instance, in studies of other SARS-CoV-2 inhibitors, researchers have successfully generated resistant viral populations by serially passaging the virus in cell lines like VeroE6. nih.govplos.org This method allows for the identification of mutations that may arise and become dominant under therapeutic pressure. The concentration of the antiviral is often gradually increased to select for higher levels of resistance.
Genetic Characterization of Resistance Mutations in Viral Genes
Once a resistant viral population is selected, the next critical step is to identify the genetic changes responsible for this phenotype. This is achieved through whole-genome sequencing of the resistant virus and comparison to the original, susceptible viral strain. Mutations are often found in the gene that codes for the protein targeted by the antiviral drug.
For SARS-CoV-2, key targets for antiviral development include the RNA-dependent RNA polymerase (RdRp), encoded by the nsp12 gene, and the main protease (Mpro or 3CLpro), encoded by the nsp5 gene. nih.govfrontiersin.org For example, studies on the protease inhibitor nirmatrelvir (B3392351) have identified several mutations in the Mpro gene that confer resistance. nih.govnih.gov Similarly, research on remdesivir (B604916), an RdRp inhibitor, has pinpointed mutations in the nsp12 gene. plos.org The identification of these specific mutations is fundamental to understanding the genetic basis of resistance.
| Viral Gene | Protein Target | Example Antiviral Class | Potential for Resistance Mutations |
| nsp12 | RNA-dependent RNA polymerase (RdRp) | Nucleoside Analogs | High |
| nsp5 | Main Protease (Mpro/3CLpro) | Protease Inhibitors | High |
| Spike (S) | Spike Glycoprotein | Entry Inhibitors, Monoclonal Antibodies | High |
Structural and Functional Impact of Resistance Mutations on Antiviral Binding
With resistance-conferring mutations identified, researchers then investigate how these genetic changes affect the three-dimensional structure of the target protein and its interaction with the antiviral compound. Computational modeling and biophysical techniques, such as X-ray crystallography or cryo-electron microscopy, are employed to visualize these changes at an atomic level.
Mutations can alter the shape of the drug's binding pocket, reducing the affinity of the compound for its target. biorxiv.orgnih.govnih.gov This steric hindrance or disruption of key chemical interactions can render the drug less effective. For example, a mutation might change an amino acid in the active site of Mpro, preventing a protease inhibitor from docking effectively. medium.com Understanding these structural impacts is crucial for the rational design of next-generation antivirals that can overcome known resistance mechanisms.
Cross-Resistance Profiling with Other Antiviral Compounds
A critical aspect of characterizing a new resistance profile is to determine if it affects the activity of other antiviral drugs. Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the efficacy of another, often one with a similar mechanism of action.
To assess this, resistant viral variants are tested against a panel of different antiviral compounds. If a variant shows reduced susceptibility to multiple agents, it indicates a shared resistance mechanism. This information is vital for clinical practice, as it can guide the selection of alternative therapies for patients infected with resistant strains and inform strategies for combination therapy, which can help to prevent the emergence of resistance. umn.edu The development of new antiviral drugs with different resistance profiles is a key strategy to combat the evolution of the virus. umn.edu
Computational Modeling and Predictive Studies for Sars Cov 2 in 32
In Silico Screening and Virtual Ligand Screening Methodologies
In silico screening involves the use of computational methods to screen vast libraries of small molecules to identify those that are most likely to bind to a drug target, such as a key viral protein. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov
Virtual ligand screening (VLS) is a prominent in silico technique that has been widely applied in the search for SARS-CoV-2 inhibitors. nih.gov VLS can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based VLS identifies molecules with similar properties to known active compounds. mdpi.com Structure-based VLS, on the other hand, uses the three-dimensional structure of the target protein to dock and score potential inhibitors based on their binding affinity. nih.gov
For SARS-CoV-2, key protein targets for VLS include the main protease (Mpro or 3CLpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp), all of which are crucial for viral replication. nih.gov For instance, a novel in silico approach screened 2,631 FDA-approved small molecules against four key SARS-CoV-2 proteins, identifying 29 drugs that could interact with two or more of these targets. drugtargetreview.com Another study performed a comprehensive virtual screening of FDA-approved drugs against Mpro, PLpro, and RdRp, identifying six potential inhibitors, including rolapitant (B1662417) for Mpro and labetalol (B1674207) for PLpro. nih.gov
The process of in silico screening typically involves several stages, starting with the preparation of protein and ligand structures, followed by molecular docking to predict the binding mode and affinity of the ligands to the target protein. nih.gov The results are then often refined and validated using more computationally intensive methods like molecular dynamics simulations.
| Screening Method | Target Protein(s) | Screened Library | Identified Potential Inhibitors/Candidates |
|---|---|---|---|
| In Silico Molecular Modelling Screening | Four key SARS-CoV-2 proteins | 2,631 FDA-approved small molecules | Avapritinib, Bictegravir, Ziprasidone, Capmatinib, Pexidartinib drugtargetreview.com |
| Computational Ligand-Receptor Binding Modeling | Mpro, PLpro, RdRp | FDA-approved drugs | Rolapitant, Ondansetron (for Mpro); Labetalol, Levomefolic acid (for PLpro); Leucal, Natamycin (for RdRp) nih.gov |
| Ligand-Based Virtual Screening (LBVS) | Mpro | ~16 million compounds | Promising lead compounds warranting further experimental validation rsc.org |
| Target-Based In Silico Screening | Papain-like protease, Main protease, RNA dependent RNA polymerase, 2'-O-ribose methyltransferase | 33,765 compounds from herbs and medicinal plants | A list of potential anti-viral ingredients of herbal remedies researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for SARS-CoV-2 Inhibitor Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable in drug design for predicting the activity of new molecules and identifying the structural features that enhance activity. nih.gov
In the context of SARS-CoV-2, QSAR models have been developed to predict the inhibitory activity of compounds against key viral proteins like the 3C-like protease (3CLpro). nih.gov For example, a QSAR study on a series of 29 ketone-based covalent inhibitors of SARS-CoV-1 3CLpro, which have shown activity against SARS-CoV-2 3CLpro, was conducted to develop models with high predictive power. nih.gov Another study constructed a QSAR model for SARS coronavirus 3CLpro inhibitors that demonstrated statistical significance and the ability to screen and design new molecules. nih.gov
The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors that encode the structural features of the molecules, and the use of statistical methods to build and validate the model. nih.govbohrium.com A statistically robust and predictive QSAR model was developed for a dataset of 54 peptide-type compounds as SARS-CoV inhibitors, which can be useful for future modifications against SARS-CoV-2. bohrium.com
| QSAR Model Focus | Statistical Parameters | Key Findings/Applications |
|---|---|---|
| SARS coronavirus 3C-like protease inhibitors | R² = 0.907, Q² = 0.866, R²pred = 0.517 nih.gov | The model was statistically significant and can be used to screen and design new molecules for their inhibitory activity against 3CLpro. nih.gov |
| Ketone-based covalent inhibitors of SARS-CoV-1 3CLpro | Not specified in abstract | Developed QSAR models with high predictive power for predicting 3CLpro inhibition activities to aid in designing new drugs for COVID-19. nih.gov |
| Peptide-type compounds as SARS-CoV inhibitors | r² = 0.87, Q²loo = 0.82 bohrium.com | Identified important structural features governing anti-SARS-CoV activity, useful for future modifications for SARS-CoV-2. bohrium.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into the dynamic behavior of protein-ligand interactions, the stability of the complex, and can be used to calculate the binding free energy, a key indicator of ligand potency. nih.govresearchgate.net
For SARS-CoV-2, MD simulations have been instrumental in understanding the binding mechanisms of potential inhibitors to viral targets. For instance, MD simulations were used to explore the binding mechanisms of PF-07321332 to the 3CLpro, revealing that it formed a stable complex. nih.gov These simulations can reveal conformational changes in the protein upon ligand binding and identify key residues involved in the interaction. nih.gov
Binding free energy calculations, often performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), provide a more accurate estimation of binding affinity than molecular docking alone. researchgate.net A study exploring the effectiveness of various 3CLpro inhibitors performed around 1,140 ns of MD simulations to evaluate the stability and binding free energy of protein-ligand complexes. researchgate.net Such calculations are crucial for ranking potential drug candidates and guiding lead optimization.
| Compound/System Studied | Simulation Time | Key Findings from MD Simulations |
|---|---|---|
| PF-07321332 with 3CLpro | Not specified | The 3CLpro–PF-07321332 complex remained stable, and the ligand showed stronger bonding by interacting with catalytic dyad residues. nih.gov |
| Various 3CLpro inhibitors (N3, 11b, remdesivir (B604916), etc.) | ~1,140 ns total (60 ns per ligand) | Estimated affinity based on trajectories revealed N3, 11b, and remdesivir as promising inhibitors of 3CLpro. researchgate.net |
| SARS-CoV-2 variants of concern (RBD/ACE2 complexes) | 100 ns for each system | Revealed differences in orientation and binding energies of the VOCs from the wild-type, with electrostatic interactions playing a major role. nih.gov |
| SARS-CoV-2 3CLpro (monomeric and dimeric apo structure) | Microsecond time scale | Revealed different conformational behaviors of the monomeric and dimeric forms and shed light on the conformational dynamics of the loop regions at the entry of the catalytic site. mdpi.com |
Predictive Models for Inhibitor Potency and Target Engagement
Predictive models for inhibitor potency and target engagement are essential for prioritizing compounds for further experimental testing. These models can range from relatively simple QSAR models, as discussed previously, to more complex machine learning and deep learning approaches. nih.govornl.gov
Machine learning models can be trained on existing data of molecules with known activity against SARS-CoV-2 to predict the potency of new compounds. nih.gov For example, several machine learning methods have been used to develop predictive models from recent SARS-CoV-2 in vitro inhibition data, which were then used to prioritize FDA-approved compounds for testing. nih.gov
Deep learning language models, pre-trained on vast datasets of molecules, can be fine-tuned to predict protein binding affinity for specific targets like the SARS-CoV-2 Mpro and PLpro. ornl.gov These models can not only score drug candidates but also generate novel molecular structures with desired properties. ornl.gov Another computational method predicts drug potency (pIC50) by converting the 3D structure of the Mpro/drug complex into an interaction graph and then using a graph autoencoder to deduce the potency value. nih.gov
These predictive models, when integrated into a drug discovery pipeline, can significantly accelerate the identification of potent and effective inhibitors of SARS-CoV-2.
| Predictive Model Type | Target | Key Features and Outcomes |
|---|---|---|
| Bayesian machine learning model | SARS-CoV-2 (in vitro inhibition) | Prioritized FDA-approved compounds for in vitro testing; predicted lumefantrine, which showed some antiviral activity. nih.gov |
| Deep learning language model (BERT) | SARS-CoV-2 Mpro and PLpro | Generated and scored drug candidates based on predicted protein binding affinity. ornl.gov |
| Graph autoencoder-based regression model (ReGenGraph) | SARS-CoV-2 Mpro | Predicts the pIC50 of non-covalent inhibitors with high accuracy and speed. nih.gov |
| Multi-task deep learning model | SARS-CoV-2 protein targets | Screened commercially available drugs and identified twenty potential inhibitors. arxiv.org |
Preclinical Evaluation of Sars Cov 2 in 32 in Animal Models
Selection of Relevant Animal Models for SARS-CoV-2 Infection Studies
The selection of appropriate animal models is a critical first step in the preclinical evaluation of any potential antiviral agent against SARS-CoV-2. The ideal animal model should mimic the key aspects of human COVID-19, including viral entry, replication, transmission, and pathogenesis. arcjournals.org The choice of model often depends on the specific research question being addressed, such as the evaluation of therapeutics, vaccines, or transmission dynamics. nih.gov
Commonly used animal models for SARS-CoV-2 research include:
K18-hACE2 Transgenic Mice: These mice are genetically engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for SARS-CoV-2 into human cells. asm.orgnih.gov This modification makes them susceptible to SARS-CoV-2 infection, which can lead to a lethal disease course, often with neurological involvement. nih.govnih.gov The K18-hACE2 model is widely used to study the pathogenesis of severe COVID-19 and to evaluate the efficacy of antiviral therapies and vaccines. researchgate.net
Ferrets: Ferrets are susceptible to many human respiratory viruses, including influenza and coronaviruses. nih.govnih.gov They can be infected with SARS-CoV-2 and typically develop a mild to moderate respiratory illness, with viral replication primarily in the upper respiratory tract. nih.govmdpi.com This makes them a useful model for studying viral transmission and for testing interventions that aim to reduce viral shedding. nih.govasm.org
Hamsters: Syrian hamsters are highly susceptible to SARS-CoV-2 infection and consistently develop respiratory disease, including pneumonia, with high viral loads in the lungs. tandfonline.comcreative-diagnostics.com The clinical and pathological features in hamsters often resemble those of moderate to severe COVID-19 in humans. frontiersin.orgnih.gov This model is frequently used for evaluating the efficacy of antiviral drugs and vaccines. creative-diagnostics.com
Non-Human Primates (NHPs): NHPs, such as rhesus and cynomolgus macaques, are physiologically and immunologically very similar to humans, making them highly relevant models for studying human diseases. nih.govnih.gov Infection of NHPs with SARS-CoV-2 typically results in a mild to moderate respiratory disease that closely mimics the course of infection in most humans. nih.gov They are considered a gold-standard model for the preclinical evaluation of vaccines and therapeutics before human clinical trials. nih.gov
Viral Replication Dynamics in Preclinical Models Upon SARS-CoV-2-IN-32 Intervention
Without specific data on this compound, it is impossible to detail its effect on viral replication dynamics. In general, preclinical studies would measure viral loads in various tissues (e.g., lungs, nasal turbinates, brain) at different time points after infection and treatment. This is typically done using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA and plaque assays to quantify infectious virus particles. The goal would be to demonstrate a statistically significant reduction in viral replication in animals treated with the investigational compound compared to a placebo or control group.
Histopathological and Immunopathological Assessments of Infected Tissues
Histopathological and immunopathological assessments are crucial for understanding the effect of an antiviral intervention on the tissue damage and immune response caused by SARS-CoV-2 infection.
Histopathology: This involves the microscopic examination of tissues to assess for signs of disease and treatment effects. In the context of SARS-CoV-2, lung tissues are of primary interest. Key findings often include interstitial pneumonia, diffuse alveolar damage, and inflammation. nih.govnih.gov Studies on a potential therapeutic like this compound would look for a reduction in the severity of these pathological changes in treated animals compared to controls.
Immunopathology: This focuses on the immune response within the tissues. Severe COVID-19 is associated with a dysregulated immune response, often referred to as a "cytokine storm." wikipedia.orgnih.gov Analysis of immune cell infiltration (e.g., lymphocytes, macrophages) and the levels of various cytokines and chemokines in the tissues of infected animals would be performed to determine if the investigational compound can modulate the immune response to be more protective and less damaging. nih.govactascientific.com
Correlation between In Vitro and In Vivo Antiviral Efficacy
A key aspect of preclinical drug development is establishing a correlation between a compound's activity in cell culture (in vitro) and its effectiveness in animal models (in vivo). A strong in vitro-in vivo correlation (IVIVC) provides confidence that the compound's mechanism of action observed in the laboratory will translate to a therapeutic effect in a living organism.
For an antiviral agent, this would involve comparing its potency in inhibiting viral replication in cell lines (e.g., Vero E6, Calu-3) with its ability to reduce viral loads and disease severity in animal models. nih.gov Factors such as the compound's pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (its effect on the body) play a critical role in this correlation. Discrepancies between in vitro and in vivo results can occur and are important for understanding the compound's potential for further development. researchgate.netscienceopen.com
Future Research Directions for Sars Cov 2 in 32
Exploration of Novel or Underexplored Viral and Host Targets
A crucial avenue for future research will be the comprehensive identification and validation of the molecular targets of SARS-CoV-2-IN-32. While well-characterized viral proteins such as the main protease (Mpro), papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp) are primary targets for many antivirals, the exploration of less conventional targets could unveil unique mechanisms of action and opportunities to overcome resistance. nih.govnih.govmdpi.comnih.gov
Potential Viral Targets for Investigation:
Non-structural proteins (NSPs): Beyond the main proteases and polymerase, other NSPs like helicase (NSP13) and exonuclease (NSP14) play vital roles in viral replication and are viable, yet less explored, drug targets. biorxiv.org
Structural proteins: The spike (S), envelope (E), and membrane (M) proteins are essential for viral entry, assembly, and budding. Inhibitors targeting these proteins could disrupt the viral life cycle at different stages.
In addition to viral targets, investigating the interaction of this compound with host factors is paramount. Viruses rely on host cellular machinery for their replication, and targeting these host proteins can be a powerful antiviral strategy with a potentially higher barrier to resistance. nih.govnih.govmdpi.comdrugtargetreview.com
Potential Host Targets for Investigation:
Host proteases: Cellular proteases like TMPRSS2 and cathepsins are crucial for the priming of the viral spike protein, which is necessary for viral entry. nih.gov Identifying if this compound inhibits these could be a key research focus.
Cellular kinases and signaling pathways: Various host kinases and signaling pathways are manipulated by SARS-CoV-2 to facilitate its replication and evade the host immune response. biorxiv.org Screening for the effects of this compound on these pathways could reveal novel therapeutic approaches.
Development of Synergistic Combination Therapies Incorporating this compound
Combination therapy is a cornerstone of antiviral treatment, offering the potential for enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance. nih.govnih.govconsensus.appasm.org Future research should therefore focus on identifying synergistic interactions between this compound and other antiviral agents.
Systematic screening of this compound in combination with a panel of approved or investigational antiviral drugs would be a critical step. This would involve in vitro studies to determine the nature of the interaction (synergistic, additive, or antagonistic).
Table 1: Potential Combination Therapy Candidates for this compound
| Drug Class | Example Compounds | Rationale for Combination |
| Direct-Acting Antivirals | Remdesivir (B604916), Paxlovid (Nirmatrelvir/Ritonavir), Molnupiravir | Targeting different viral proteins or processes can lead to a more potent antiviral effect. consensus.appasm.org |
| Host-Targeting Agents | Camostat, Nafamostat | Combining a virus-targeted and a host-targeted agent can inhibit the virus at multiple steps of its life cycle. asm.org |
| Repurposed Drugs | Nitazoxanide, Ivermectin, Azithromycin | Investigating combinations with drugs that have shown some in vitro anti-SARS-CoV-2 activity could yield effective and readily available therapies. nih.govnih.govnews-medical.net |
Interactive Data Table:
Refinement of Preclinical Models for Enhanced Translational Fidelity
The successful translation of in vitro findings to clinical efficacy heavily relies on the use of appropriate preclinical animal models. While standard models like transgenic mice expressing human ACE2 (hACE2), hamsters, and non-human primates have been instrumental, refining these models to better mimic human COVID-19 is an ongoing need. washu.edunih.govdoherty.edu.auresearchgate.net
Future studies on this compound should utilize models that not only support viral replication but also recapitulate key aspects of human disease, such as severe lung pathology and coagulopathy, which have been challenging to reproduce. washu.edu Furthermore, employing models that reflect the diversity of the human population, including aged animals and those with comorbidities like diabetes and obesity, will be crucial for assessing the efficacy of this compound in high-risk groups. washu.edu
Investigation of Pharmacological Profiles in Advanced In Vitro Systems (e.g., Organoids)
Advanced in vitro systems, particularly organoids, offer a powerful platform for studying viral pathogenesis and drug efficacy in a more physiologically relevant context than traditional 2D cell cultures. mdpi.comnih.govnih.govcusabio.commdpi.com These three-dimensional structures can be generated from human stem cells to create "mini-organs" that mimic the cellular complexity and architecture of human tissues. nih.gov
Future research on this compound should leverage various organoid models to:
Assess cell-type specific activity: Lung organoids, for instance, contain multiple cell types found in the human respiratory tract, allowing for a detailed investigation of which cells are most susceptible to the virus and most responsive to the inhibitor. mdpi.com
Model multi-organ effects: Given that COVID-19 can affect multiple organs, utilizing a range of organoid models (e.g., intestinal, cardiac, neural) can provide insights into the systemic effects of both the virus and the therapeutic candidate. mdpi.comnih.govcusabio.com
Conduct higher-throughput drug screening: Organoid models are amenable to higher-throughput screening, which can accelerate the testing of this compound in combination with other drugs and help to identify optimal therapeutic regimens. mdpi.comnih.gov
By systematically pursuing these future research directions, the scientific community can thoroughly evaluate the potential of novel compounds like this compound and advance the development of effective therapies against SARS-CoV-2 and future coronavirus threats.
Q & A
Q. What experimental methods are recommended to validate the binding affinity of SARS-CoV-2-IN-32 to the COVID-19 main protease (Mpro)?
Researchers should perform molecular docking simulations using tools like AutoDock Vina or Schrödinger Suite, referencing the Mpro crystal structure (PDB ID: 6LU7). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm binding kinetics and thermodynamics. Cell-based assays (e.g., fluorescence resonance energy transfer) should assess protease inhibition efficacy. Always compare results with positive controls like GC376 or Boceprevir .
Q. How can researchers assess the anti-proliferative effects of this compound on cancer cell lines?
Use standardized cytotoxicity assays such as MTT, CCK-8, or ATP-based luminescence. Dose-response curves (e.g., IC50 values) should be generated across multiple cell lines (e.g., A549, HeLa) to evaluate selectivity. Include controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry). Cross-validate findings with RNA-seq to identify pathways affected (e.g., PI3K/AKT) .
Q. What computational approaches are critical for analyzing the structural interactions of this compound with Mpro?
Molecular dynamics (MD) simulations (e.g., GROMACS, AMBER) over 100+ nanoseconds can evaluate binding stability. Hydrogen bond analysis, binding free energy calculations (MM/PBSA), and residue interaction networks (RINs) should identify key binding residues (e.g., His41, Cys145). Compare results with mutagenesis studies to confirm functional residues .
Q. How should researchers design a literature review strategy for this compound-related studies?
Use advanced search operators in PubMed and Google Scholar:
intitle:"this compound" AND (protease OR inhibitor)author:"Chaolin Huang" AND (asymptomatic OR transmission)(for contextual virology) Prioritize preprints (bioRxiv, medRxiv) and peer-reviewed journals with high reproducibility standards. Cross-reference citations in systematic reviews (e.g., Cochrane Library) .
Q. What safety protocols are essential for handling this compound in vitro?
Biosafety Level 2 (BSL-2) practices are mandatory. Use PPE (gloves, lab coats, face shields) and chemical fume hoods for compound handling. Decontaminate surfaces with 70% ethanol or 0.1% SDS. Validate inactivation protocols for viral particles in cell culture assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
Analyze variables such as:
- Assay conditions (pH, temperature, substrate concentration)
- Cell line heterogeneity (e.g., Vero E6 vs. Calu-3 for antiviral activity)
- Batch-to-batch compound purity (validate via HPLC and NMR). Use meta-analysis tools (e.g., RevMan) to pool data and assess heterogeneity (I² statistic). Replicate conflicting experiments under standardized protocols .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Conduct ADMET predictions (e.g., SwissADME, pkCSM) to refine LipE (Lipophilic Efficiency) and LE (Ligand Efficiency). Modify substituents to enhance solubility (e.g., PEGylation) or reduce CYP450 inhibition. Validate bioavailability in rodent models via LC-MS/MS plasma analysis .
Q. How can multi-omics data integration improve understanding of this compound's dual antiviral and anticancer mechanisms?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify overlapping pathways (e.g., NF-κB signaling). Validate hypotheses with CRISPR-Cas9 knockout models of key genes (e.g., ACE2, TMPRSS2) .
Q. What experimental designs are recommended to study this compound's synergy with other antivirals (e.g., Paxlovid)?
Use a factorial design (e.g., 3×3 matrix) to test combinations across dose ranges. Calculate synergy scores (Chou-Talalay Combination Index) and generate isobolograms. Validate in primary human airway epithelial cultures under pseudovirus infection. Monitor for off-target effects via kinome-wide profiling .
Q. How can long-term efficacy studies address potential resistance mutations against this compound?
Serial passaging of SARS-CoV-2 in the presence of sub-therapeutic compound doses can induce resistance. Perform whole-genome sequencing (Illumina NovaSeq) to identify mutations (e.g., Mpro E166V). Use cryo-EM to characterize structural impacts of mutations. Cross-test against protease inhibitors with divergent scaffolds (e.g., PF-07321332) .
Methodological Resources
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets (e.g., depositing in Zenodo or GEO) .
- Ethical Reporting : Follow CONSORT guidelines for preclinical studies and disclose conflicts of interest (e.g., funding sources) in manuscripts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
